Methods and Technical Details
The synthesis of Fmoc-O-tert-butyl-L-beta-homothreonine generally involves the protection of the amino group of L-beta-homothreonine using the Fmoc group, followed by the introduction of the tert-butyl ether. The typical steps include:
This method allows for high yields and purity, making it suitable for subsequent peptide synthesis applications.
Structure and Data
The molecular structure of Fmoc-O-tert-butyl-L-beta-homothreonine can be represented as follows:
The compound's three-dimensional structure can be analyzed using various spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming its identity and purity .
Reactions and Technical Details
Fmoc-O-tert-butyl-L-beta-homothreonine participates in several chemical reactions relevant to peptide synthesis:
These reactions are crucial for constructing complex peptides and proteins in research settings .
Process and Data
The mechanism of action for Fmoc-O-tert-butyl-L-beta-homothreonine primarily revolves around its role in peptide synthesis. Upon deprotection, the free amino group can react with activated carboxylic acids or other electrophiles to form peptide bonds. This process is typically facilitated by activating agents that enhance nucleophilicity at the amino site.
The efficiency of this mechanism allows for high-fidelity synthesis of peptides, enabling researchers to explore various biological functions and interactions through tailored peptide sequences .
Physical and Chemical Properties
These properties indicate that Fmoc-O-tert-butyl-L-beta-homothreonine is stable under standard laboratory conditions, making it suitable for diverse applications in biochemical research .
Scientific Uses
Fmoc-O-tert-butyl-L-beta-homothreonine is primarily used in:
Fmoc-O-tert-butyl-L-β-homothreonine (CAS 353245-99-5) serves as a cornerstone in Fmoc-SPPS due to its dual orthogonal protection: the tert-butyl (tBu) group shields the β-hydroxy group, while the Fmoc (9-fluorenylmethoxycarbonyl) moiety protects the α-amino group. This allows sequential deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without affecting the acid-labile tBu ether. The compound’s structural features—a β-homologated threonine backbone—introduce a methylene spacer between the α-carbon and β-oxygen, enhancing conformational flexibility in peptide chains. This flexibility is exploited in drug development to improve bioavailability and stability of therapeutic peptides [1] [3].
Applications extend to synthesizing sterically constrained peptides, where the β-homothreonine residue mitigates aggregation during chain elongation. Its glassy solid form (white to light yellow) requires storage at 0–8°C to prevent Fmoc degradation, ensuring ≥98% HPLC purity for optimal coupling efficiency [1] [3].
The tBu ether group in Fmoc-O-tert-butyl-L-β-homothreonine provides robust acid-labile protection, critical for SPPS workflows. Deprotection employs strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM), with cleavage kinetics influenced by temperature and scavengers (e.g., triisopropylsilane). Unlike standard threonine protection (e.g., Fmoc-Thr(tBu)-OH, CAS 71989-35-0), the β-homologated analog exhibits altered steric accessibility, accelerating deprotection by ~15% under identical conditions [10].
Table 1: Comparative Acidolytic Deprotection Kinetics
Compound | t1/2 (min, 25°C) | TFA Concentration |
---|---|---|
Fmoc-O-tert-butyl-L-β-homothreonine | 18 | 95% |
Fmoc-Thr(tBu)-OH | 21 | 95% |
Stability under basic Fmoc-deprotection conditions is paramount; the tBu ether remains intact even after prolonged piperidine exposure (≥1 hour), ensuring orthogonal compatibility [7] [10].
Synthesis of Fmoc-O-tert-butyl-L-β-homothreonine (CAS 353245-99-5) demands rigorous stereocontrol to preserve the (3R,4R) configuration. Key evidence lies in its optical rotation values: [α]D25 = +16 ± 2° (C=1 in DMF) and [α]D20 = +6 ± 1° (C=1 in CHCl3). These metrics align with the L-threonine precursor’s chirality and confirm configurational retention during β-elongation and tBu protection [1].
Homoserine analogs (e.g., Fmoc-O-tert-butyl-L-β-homoserine, CAS 203854-51-7) display distinct rotations ([α]D20 = +25 ± 2° in DMF), underscoring the impact of the β-methyl group on chiral environments. Asymmetric synthesis routes typically employ enantiopure threonine starters and avoid racemization-prone steps, such as high-temperature acylations. Copper(II) chloride additives during coupling further suppress epimerization, preserving >99% enantiomeric excess [4] .
Table 2: Optical Rotation Profiles of Homothreonine/Homoserine Derivatives
Compound | Solvent | [α]D20/25 | Configuration |
---|---|---|---|
Fmoc-O-tert-butyl-L-β-homothreonine | DMF | +16 ± 2° (25°C) | (3R,4R) |
Fmoc-O-tert-butyl-L-β-homoserine | DMF | +25 ± 2° (20°C) | (3R) |
Coupling Fmoc-O-tert-butyl-L-β-homothreonine (MW 411.5 g/mol) poses challenges due to steric hindrance from the β-methyl and tBu groups. Reagent screening reveals significant efficiency variations:
Table 3: Coupling Reagent Performance for Beta-Homothreonine Incorporation
Reagent | Additive | Yield (%) | Racemization (%) | Reaction Time |
---|---|---|---|---|
HATU | HOAt | >98 | <0.5 | 10 min |
DIC | HOBt/CuCl₂ | 90 | <1.0 | 30 min |
PyBOP | HOBt | 93 | 1.2 | 5 min |
For β-homoserine derivatives (e.g., CAS 203854-51-7), TBTU in DMF proves optimal, reflecting side-chain steric demands [5] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1